

Spectroscopic and Spectrometric Characterization of Glycyl-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycyl-DL-phenylalanine**

Cat. No.: **B1329699**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the dipeptide **Glycyl-DL-phenylalanine**. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available data in a structured format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **Glycyl-DL-phenylalanine** in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the constituent atoms.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Glycyl-DL-phenylalanine**

Protons	Chemical Shift (δ) ppm	Multiplicity
Phenyl H	7.20 - 7.35	m
α -H (Phe)	4.65	t
α -H ₂ (Gly)	3.80	s
β -H ₂ (Phe)	3.10	d

Source: Spectral data sourced from publicly available databases. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for **Glycyl-DL-phenylalanine**[\[1\]](#)

Carbon Atom	Chemical Shift (δ) ppm
C=O (Amide)	~175
C=O (Carboxyl)	~172
C (Phenyl, C1')	~137
C (Phenyl, C2', C6')	~129
C (Phenyl, C3', C5')	~128
C (Phenyl, C4')	~127
α -C (Phe)	~55
α -C (Gly)	~43
β -C (Phe)	~38

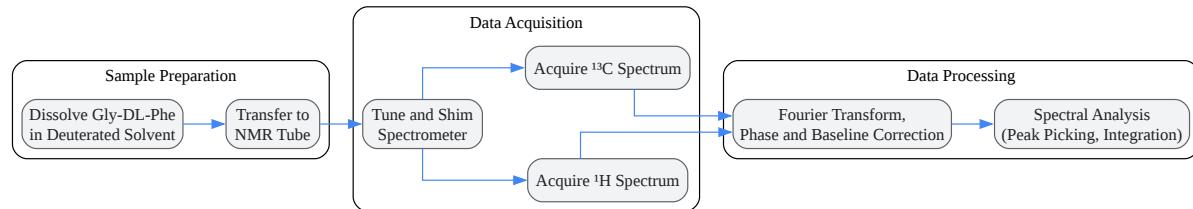
Source: Spectral data sourced from publicly available databases. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Protocol

A general protocol for obtaining NMR spectra of a dipeptide like **Glycyl-DL-phenylalanine** is as follows:

- Sample Preparation:

- Dissolve approximately 5-10 mg of **Glycyl-DL-phenylalanine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts. D₂O is commonly used for peptides.
- Vortex the sample until the dipeptide is fully dissolved.
- Transfer the solution to a standard 5 mm NMR tube.


- Instrument Setup:

- The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
- The instrument should be properly tuned and shimmed for the specific solvent and sample.

- Data Acquisition:

- ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualization

[Click to download full resolution via product page](#)

A simplified workflow for acquiring NMR spectroscopic data.

Infrared (IR) Spectroscopy

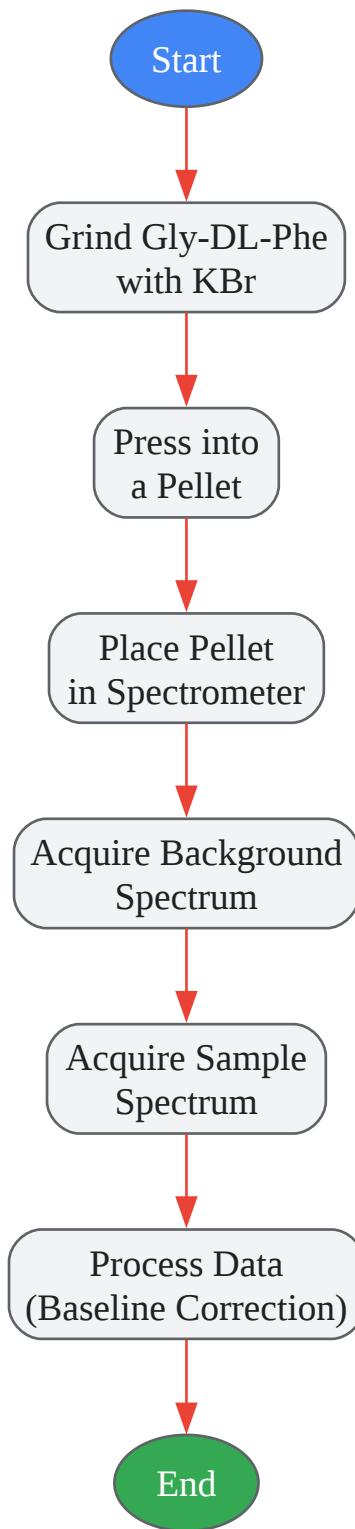
IR spectroscopy is a valuable tool for identifying the functional groups present in **Glycyl-DL-phenylalanine**, providing insights into its molecular structure and bonding.

Data Presentation

Table 3: Characteristic IR Absorption Bands for **Glycyl-DL-phenylalanine**

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch (Amine)	3400 - 3200	Broad peak, indicates hydrogen bonding
C-H Stretch (Aromatic)	3100 - 3000	Sharp, multiple peaks
C-H Stretch (Aliphatic)	3000 - 2850	Sharp peaks
C=O Stretch (Carboxyl)	1750 - 1700	Strong, sharp peak
Amide I (C=O Stretch)	1680 - 1630	Strong, sharp peak
Amide II (N-H Bend)	1550 - 1500	Medium to strong peak
C=C Stretch (Aromatic)	1600 - 1450	Multiple, variable intensity peaks

Source: Data is based on the vibrational analysis of Glycyl-L-phenylalanine and general values for peptides.[\[2\]](#) The DL-form is expected to have a nearly identical IR spectrum.


Experimental Protocol

A common method for preparing solid samples for IR analysis is the KBr pellet technique:

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **Glycyl-DL-phenylalanine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
 - Place a portion of the mixture into a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.

- The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Visualization

[Click to download full resolution via product page](#)

Workflow for solid-state IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

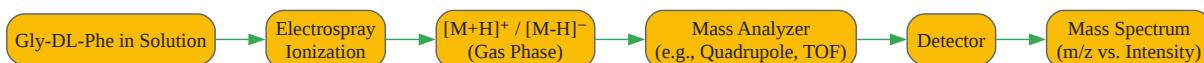
Mass spectrometry is used to determine the molecular weight of **Glycyl-DL-phenylalanine** and can provide structural information through fragmentation analysis.

Data Presentation

Table 4: Mass Spectrometry Data for **Glycyl-DL-phenylalanine**[1]

Ion	m/z (Observed)	Technique
$[\text{M}+\text{H}]^+$	223.1077	ESI-MS/MS
$[\text{M}-\text{H}]^-$	221.2	LC-ESI-IT
Molecular Ion (EI)	222	GC-MS

Source: PubChem.[1] The observed m/z values correspond to the protonated, deprotonated, and molecular ions of **Glycyl-DL-phenylalanine**.


Experimental Protocol

A general protocol for Electrospray Ionization (ESI) Mass Spectrometry is as follows:

- Sample Preparation:
 - Prepare a dilute solution of **Glycyl-DL-phenylalanine** (typically 1-10 $\mu\text{g}/\text{mL}$) in a solvent system compatible with ESI, such as a mixture of water and a volatile organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
- Instrument Setup:
 - The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Key ESI source parameters to optimize include the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

- Data Acquisition:
 - Acquire the mass spectrum in either positive or negative ion mode.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest (e.g., $[M+H]^+$) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization

[Click to download full resolution via product page](#)

Logical flow of an Electrospray Ionization Mass Spectrometry experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and vibrational analysis of glycyl-L-phenylalanine and phase transition under high-pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Glycyl-DL-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329699#glycyl-dl-phenylalanine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com